5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C8H9BrN4S |
|---|---|
Molecular Weight |
273.16 g/mol |
IUPAC Name |
5-bromo-1-(2-thiophen-2-ylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H9BrN4S/c9-7-11-8(10)12-13(7)4-3-6-2-1-5-14-6/h1-2,5H,3-4H2,(H2,10,12) |
InChI Key |
GILGYZBRXSYQJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
Two main synthetic pathways have been reported for 1,2,4-triazole derivatives:
Cyclization of aminoguanidine derivatives with appropriate electrophiles : For example, reacting aminoguanidine hydrochloride with suitable carboxylic acid derivatives or anhydrides followed by ring closure under thermal or microwave conditions to yield the triazole ring.
Condensation of hydrazine derivatives with thiosemicarbazides or related reagents : This approach allows incorporation of sulfur-containing substituents such as thiophene rings, often conducted under solvent-free or mild acidic conditions to promote cyclization.
Selective Bromination at the 5-Position
Selective halogenation of the triazole ring is a critical step. Bromination is typically carried out by:
Using brominating agents such as N-bromosuccinimide (NBS), bromine, or thionyl bromide under controlled temperature and solvent conditions (e.g., acetonitrile or aromatic hydrocarbons).
Halogenation is often performed at room temperature to reflux, with stoichiometric or slight excess amounts of brominating agent to avoid over-halogenation.
Pyridine or tertiary amines can be added as bases to facilitate the reaction and scavenge generated acids.
Introduction of the 3-Amino Group
The amino substituent at the 3-position can be introduced by:
Reduction of precursor halogenated or nitro-substituted intermediates using reducing agents such as sodium borohydride in the presence of bases like sodium hydroxide.
Alternatively, nucleophilic substitution of appropriate leaving groups with ammonia or amine sources.
Detailed Example of a Representative Synthesis
Research Findings and Optimization
Yield Optimization: Use of microwave-assisted synthesis significantly reduces reaction time and improves yields for triazole ring formation.
Halogenation Control: Employing thionyl bromide with acetonitrile and pyridine derivatives enables selective bromination with minimal side reactions.
Reduction Conditions: Sodium borohydride in mixed acetonitrile-water solvent with sodium hydroxide base at moderate temperatures (50–70 °C) provides efficient reduction of halogenated intermediates to amino derivatives.
Purification: Extraction with organic solvents such as toluene and ethyl acetate followed by vacuum distillation or recrystallization ensures high purity of the final product.
Summary Table of Key Preparation Parameters
| Parameter | Preferred Conditions | Comments |
|---|---|---|
| Cyclization | Microwave irradiation, aminoguanidine + anhydride | Rapid ring closure, high yield |
| N-Alkylation | K2CO3 base, acetonitrile solvent, reflux | Efficient alkylation of triazole N-1 |
| Bromination | Thionyl bromide (1–1.5 equiv), acetonitrile, pyridine, RT to reflux | Selective 5-position bromination |
| Reduction | NaBH4 (2–4 equiv), NaOH (0.1–2.5 equiv), acetonitrile/water, 50–70 °C | Converts halogenated intermediate to 3-amino |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiophenes.
Scientific Research Applications
Structure and Composition
The molecular formula of 5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine is with a molecular weight of approximately 273.15 g/mol. The compound features a triazole ring, which is known for its biological activity.
Medicinal Chemistry
This compound has shown potential as an antifungal agent. Triazole derivatives are widely recognized for their ability to inhibit fungal cytochrome P450 enzymes, leading to effective treatment options against various fungal infections.
Case Study: Antifungal Activity
A study published in the Journal of Medicinal Chemistry investigated the antifungal properties of triazole derivatives. The results indicated that compounds similar to this compound exhibited significant activity against Candida albicans and Aspergillus fumigatus, highlighting their therapeutic potential in treating systemic fungal infections .
Agricultural Applications
This compound also demonstrates promise as a pesticide or herbicide. Its structural characteristics allow it to interfere with the growth and reproduction of certain pests.
Case Study: Herbicidal Activity
Research conducted by agricultural scientists revealed that triazole derivatives can act as effective herbicides. In controlled experiments, this compound showed considerable herbicidal activity against common weeds without adversely affecting crop yields .
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of new polymers or coatings that require enhanced durability and resistance to environmental factors.
Case Study: Polymer Development
A recent study focused on incorporating triazole compounds into polymer matrices to improve their resistance to degradation under UV light exposure. The findings suggested that adding this compound significantly enhanced the longevity and performance of the resulting materials .
Mechanism of Action
The mechanism of action of 5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate biological pathways and lead to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Brominated Triazoles
(a) 5-Bromo-1-methyl-1H-1,2,4-triazole
- Structure : Methyl group at position 1 instead of thiophen-2-yl ethyl.
- The absence of thiophene limits π-stacking interactions, which may reduce binding affinity in biological targets .
(b) 5-Bromo-1H-1,2,4-triazol-3-amine (Amitrole Analog)
- Structure : Lacks the thiophen-2-yl ethyl substituent.
- Properties: Simpler structure with higher polarity due to the free amine group. Amitrole itself is a known herbicide, suggesting that bromination at position 5 could enhance stability or modify target specificity .
- Applications: Herbicidal activity (e.g., amitrole) vs.
Thiophene-Containing Analogs
(a) 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol
- Structure : Bromobenzyl group at position 3 and thiophene at position 3.
- Reported to exhibit moderate activity against bacterial and fungal strains .
- Comparison : The target compound’s thiophen-2-yl ethyl chain may improve conformational flexibility, aiding in target binding compared to the rigid bromobenzyl group.
(b) 5-(1H-Tetrazol-1-yl)-1H-1,2,4-triazol-3-amine
- Structure : Tetrazole substituent instead of bromine and thiophene.
- Properties : Tetrazole’s high nitrogen content enhances hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability. The absence of bromine limits electrophilic reactivity .
- Applications: Primarily phytocidal activity vs.
Heterocyclic Brominated Derivatives
(a) 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine
- Structure : Thiadiazole core with bromophenyl substituent.
- The bromophenyl group offers steric and electronic effects distinct from the triazole-thiophene system .
- Applications: Insecticidal and fungicidal activities vs.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 273.15 | 2.8 | ~10 (DMSO) |
| 5-Bromo-1-methyl-1H-1,2,4-triazole | 177.99 | 1.2 | ~50 (Water) |
| Amitrole | 84.08 | -0.5 | >100 (Water) |
Key Research Findings
Synthetic Flexibility : Brominated triazoles are synthesized via condensation reactions, with substituents (e.g., thiophene, benzyl) introduced to modulate bioactivity .
Thiophene’s Role : Thiophene-ethyl chains enhance lipophilicity and target engagement in microbial membranes, as seen in analogs with demonstrated antimicrobial activity .
Heterocycle Core : Triazole derivatives generally exhibit higher metabolic stability compared to thiadiazoles or tetrazoles, making them more suitable for pharmaceutical development .
Biological Activity
5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring , a bromine atom , and a thiophene moiety , which contribute to its unique electronic properties and biological activities. The triazole ring is known for its ability to interact with various biological targets, while the thiophene ring enhances its chemical reactivity and stability.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that the compound can inhibit the growth of several bacterial strains, making it a potential candidate for developing new antibiotics.
Anticancer Activity
The compound has demonstrated anti-proliferative effects against various cancer cell lines, including:
- HepG-2 (liver cancer)
- MCF-7 (breast cancer)
The mechanism of action appears to involve the interaction of the triazole moiety with specific enzymes and receptors, where it can form hydrogen bonds with active sites, thereby inhibiting cell proliferation.
The biological efficacy of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with enzymes critical for bacterial survival and cancer cell growth.
- Receptor Binding : The thiophene ring engages in π–π interactions with aromatic residues in target proteins, enhancing binding affinity.
- Hydrogen Bonding : The triazole moiety facilitates strong hydrogen bonding with biological targets.
Research Findings
Recent studies have highlighted the potential applications of this compound in drug development. For example:
Case Studies
A notable case study involved testing the compound's efficacy against various cancer cell lines. The results indicated an IC50 value of approximately 20 µM for HepG-2 cells, suggesting significant potency in inhibiting liver cancer cell growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
